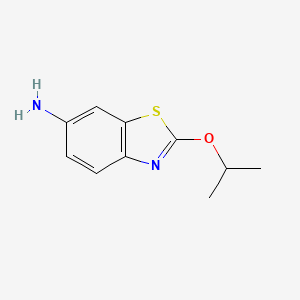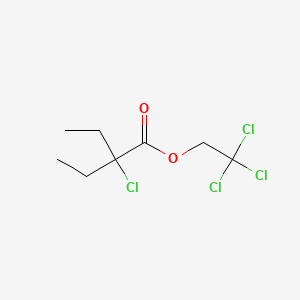
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is a chemical compound with the molecular formula C8H11Cl3O2 It is an ester derivative of butyric acid, characterized by the presence of chloro and trichloroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester typically involves the esterification of butyric acid derivatives with trichloroethanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid derivatives and trichloroethanol.
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The ester can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Hydrolysis: Butyric acid derivatives and trichloroethanol.
Substitution: Various substituted butyric acid derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release butyric acid derivatives, which may exert biological effects by modulating gene expression and cellular signaling pathways. The chloro and trichloroethyl groups may also interact with specific molecular targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Butyric acid, 2-chloro-3-oxo-, ethyl ester: Another ester derivative of butyric acid with similar chemical properties.
Ethyl butyrate: An ester with a fruity odor, commonly used in flavorings and fragrances.
2,2,2-Trichloroethyl chloroformate: A related compound used in organic synthesis.
Uniqueness
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is unique due to the presence of both chloro and trichloroethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63867-10-7 |
|---|---|
Fórmula molecular |
C8H12Cl4O2 |
Peso molecular |
282.0 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 2-chloro-2-ethylbutanoate |
InChI |
InChI=1S/C8H12Cl4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3 |
Clave InChI |
VCWJEHDQXIPHQM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)OCC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



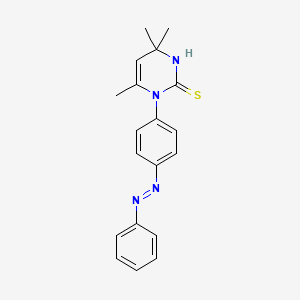

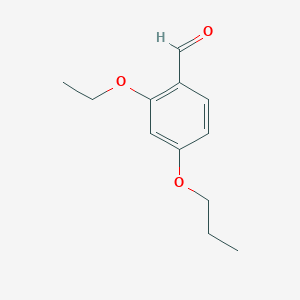
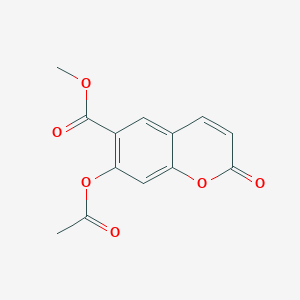
![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)


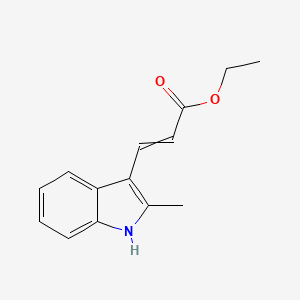


![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
